molecular formula C15H9NO4 B2710320 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid CAS No. 1261604-08-3

3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid

Cat. No.: B2710320
CAS No.: 1261604-08-3
M. Wt: 267.24
InChI Key: KUGRACLYNAAVSF-UHFFFAOYSA-N
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Description

3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions

Scientific Research Applications

3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the formyl and carboxylic acid groups. One common method involves the cycloaddition reaction between nitrile oxides and alkynes to form the isoxazole ring. Subsequent functionalization steps introduce the formyl and carboxylic acid groups under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific industrial methods may vary depending on the scale and desired application of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under oxidative conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The formyl and carboxylic acid groups can also play a role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

  • 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid
  • 3-(2-Nitrophenyl)benzo[d]isoxazole-6-carboxylic acid
  • 3-(2-Hydroxyphenyl)benzo[d]isoxazole-6-carboxylic acid

Comparison:

Properties

IUPAC Name

3-(2-formylphenyl)-1,2-benzoxazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-8-10-3-1-2-4-11(10)14-12-6-5-9(15(18)19)7-13(12)20-16-14/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGRACLYNAAVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=NOC3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-3-(2-(diethoxymethyl)phenyl)benzo[d]isoxazole (Compound 5) (50 g) in dry ether (330 mL) under nitrogen at −78° C. was added a 2.5M solution of n-butyl lithium in hexanes (55.8 mL) was added dropwise and stirring continued at −78° C. for 45 min. The thick brown suspension was transferred via cannula to a mechanically stirred mixture of solid carbon dioxide pellets in ether (250 mL, under nitrogen and cooled in acetone/dry ice bath) and the resulting reaction mix topped up with further carbon dioxide pellets and left stirring in cold bath under nitrogen whilst warming to room temperature overnight. The reaction was quenched with 2N HCl (100 mL) and the ether removed under reduced pressure and ethanol (300 mL) added. The resultant yellow suspension was stirred on at 60° C. for 15 min, then cooled to room temperature and stirred in ice bath for 30 min and resulting yellow solid isolated by filtration and dried in vacuum oven at 45° C. to give the title product (29.76 g).
Name
6-bromo-3-(2-(diethoxymethyl)phenyl)benzo[d]isoxazole
Quantity
50 g
Type
reactant
Reaction Step One
Name
Compound 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
55.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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